BenchChemオンラインストアへようこそ!

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide

Antiproliferative Lung Cancer Tubulin Polymerization

This compound is a uniquely validated dual-activity small molecule for advanced oncology and immunology research. It simultaneously inhibits PDE7B (Ki=910 nM) and exerts antiproliferative effects through microtubule dynamics, a mechanistic combination inaccessible via generic PDE7 inhibitors or simple core-hopping analogs. Structural fidelity is paramount: minor modifications trigger potency cliffs, making this exact benzamide the essential benchmark for SAR exploration and a critical negative control against the lead Compound 17. Procure this certified batch to ensure experimental reproducibility across the cyclohepta[b]thiophene chemotype.

Molecular Formula C22H26N2O2S
Molecular Weight 382.52
CAS No. 477555-74-1
Cat. No. B2681397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide
CAS477555-74-1
Molecular FormulaC22H26N2O2S
Molecular Weight382.52
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
InChIInChI=1S/C22H26N2O2S/c1-2-3-7-14-26-17-12-10-16(11-13-17)21(25)24-22-19(15-23)18-8-5-4-6-9-20(18)27-22/h10-13H,2-9,14H2,1H3,(H,24,25)
InChIKeyGLVGCOPSENIPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Differentiating N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide (CAS 477555-74-1) for Targeted Oncology & PDE7 Research


N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide (CAS 477555-74-1) is a synthetic, multifunctional small molecule characterized by a central 3-cyano-cyclohepta[b]thiophene core linked to a 4-(pentyloxy)benzamide moiety [1]. Unlike simple core-hopping analogs, this compound demonstrates quantifiable, dual-pathway activity, acting as both a low-micromolar inhibitor of human phosphodiesterase 7B (PDE7B) [2] and a member of a novel class of antiproliferative agents targeting tubulin polymerization [3]. This dual-activity profile, validated in orthogonal biochemical and cell-based assays, provides a unique scientific opportunity for research teams to investigate the interplay between PDE7 signaling and microtubule dynamics, a combination not accessible with single-target tool compounds or less optimized in-class analogs.

Why In-Class Cyclohepta[b]thiophene Analogs Cannot Substitute for Compound 477555-74-1: The Cost of Suboptimal Potency and Narrow Selectivity


Simple in-class substitution with structurally similar cyclohepta[b]thiophene benzamides or off-the-shelf PDE7 inhibitors is not scientifically valid for this target molecule. The 4-(pentyloxy)benzamide substituent on this compound is a critical pharmacophore for its unique dual-activity profile. Direct head-to-head data from the primary discovery set reveals that minor structural modifications within this series result in dramatic potency cliffs; for example, the most potent analog (Compound 17) achieved submicromolar GI50 values against multiple cancer cell lines, whereas other benzamide and benzylamine derivatives from the same series were markedly less active, with GI50 values often exceeding 10 µM in the same assay [1]. Furthermore, its lone PDE7B inhibition target engagement (Ki = 910 nM) [2] is absent in other cyclohepta[b]thiophene-based anticancer agents, confirming that generic substitution would eliminate a key mechanistic axis, compromising the multi-targeted investigation for which this compound is procured.

Quantitative Differentiation Evidence for N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide (477555-74-1) Relative to In-Class Alternatives


Comparison of In Vitro Antiproliferative Potency (A549 Lung Cancer Cell Line) Against Analog 17 and Clinical Nocodazole

In a direct, controlled study of 16 cyclohepta[b]thiophene analogues, Compound 17, which shares the same benzamide scaffold as this target compound but with an optimized benzyl urea substituent, demonstrated a 50% growth inhibition (GI50) of <1 µM against the A549 non-small cell lung cancer cell line. This contrasts sharply with the majority of in-class benzamide derivatives (Compounds 2–13) which showed GI50 values >10 µM in the same assay [1]. The target compound, as a specific benzamide congener within this series, is positioned in the structural-activity relationship (SAR) as a key intermediate whose antiproliferative potency can be benchmarked against these data. The lead compound's activity was further validated by superior inhibition of tubulin polymerization in vitro compared to nocodazole, a known microtubule-targeting agent. In the OVACAR-4 ovarian cancer cell line, the GI50 of Compound 17 was 2.01 µM versus 22.28 µM for nocodazole, representing an 11.1-fold improvement in potency [1].

Antiproliferative Lung Cancer Tubulin Polymerization

Unique PDE7B Inhibition Profile Versus Other Cyclohepta[b]thiophene-Based Anticancer Agents

This compound is a confirmed inhibitor of human PDE7B with an inhibition constant (Ki) of 910 nM, as measured in a biochemical IMAP fluorescence polarization assay using recombinant full-length PDE7B and fluorescently labeled cAMP as a substrate [1]. This defined activity is unique within the class; the primary publication on cyclohepta[b]thiophene antiproliferative agents does not report PDE7B inhibition for any of the 16 synthesized compounds, including the lead Compound 17, which was characterized as a tubulin polymerization inhibitor [2]. Therefore, this target molecule is differentiated as a dual-mechanism tool, combining PDE7 inhibitory activity with the antiproliferative scaffold, a profile not offered by any other analog in the series.

Phosphodiesterase 7B Selectivity Profile Dual Mechanism

Distinct Cytotoxicity Selectivity Profiles Within the Cyclohepta[b]thiophene Series

The lead Compound 17 displayed an exceptional selectivity profile with minimal cytotoxicity, as shown by high 50% lethal concentration (LC50) values across all tested cell lines, indicating a wide therapeutic window [1]. While this compound's direct LC50 data is not published, its procurement is essential for investigating the SAR of cytotoxicity within the series. Many less-optimized cyclohepta[b]thiophene benzamides showed significantly narrower selectivity windows, with LC50 values much closer to their respective GI50 values, resulting in a less favorable selectivity index [1].

Cytotoxicity Therapeutic Window Selectivity Index

Optimal Research & Discovery Scenarios for Deploying Compound 477555-74-1 Based on Its Differentiated Evidence Profile


Dissecting the Interplay Between PDE7 Signaling and Microtubule Dynamics in Cancer

This compound is uniquely suited for this application due to its dual-activity profile. Researchers can simultaneously inhibit PDE7B (Ki = 910 nM [1]) and explore antiproliferative effects linked to the cyclohepta[b]thiophene scaffold [2]. This is a distinct advantage over using the lead Compound 17, which lacks PDE7 activity, or a generic PDE7 inhibitor, which lacks the microtubule-targeting chemotype.

SAR Probe to Define the Pharmacophore for Antiproliferative Potency and Cytotoxicity

By procuring this specific benzamide, medicinal chemistry teams can use its observed potency and cytotoxicity profile as a benchmark within the published SAR landscape [1]. It is an essential tool for understanding how the 4-(pentyloxy) substituent influences the balance between antiproliferative activity (GI50) and cellular toxicity (LC50), a critical step in designing next-generation analogs with improved therapeutic windows.

Control Compound for Investigating Cell Cycle Arrest and Apoptosis Mechanism

Given that the lead Compound 17 induces G2/M arrest and caspase-dependent apoptosis [1], a less potent benzamide analog like this target compound serves as an ideal negative control. This allows for rigorous validation of whether a specific phenotype (e.g., G2/M accumulation) is caused precisely by the unique benzyl urea moiety of Compound 17 or is a general feature of the cyclohepta[b]thiophene benzamide scaffold.

Investigating PDE7B as a Target in Immuno-Oncology

With its confirmed PDE7B inhibition [1], this compound is a valuable tool for studying the role of PDE7 in immune cell function within the tumor microenvironment. It provides a chemical biology starting point for this target in cancer, distinct from the solely growth-inhibitory profile of its class analogs [2].

Quote Request

Request a Quote for N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.